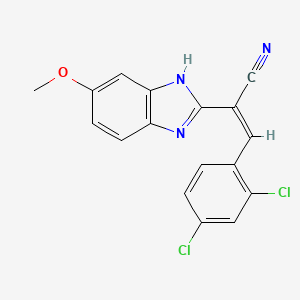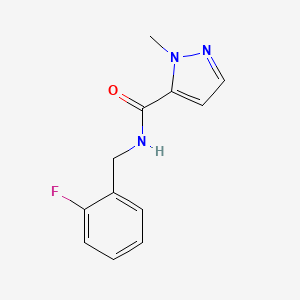
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as DMBA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMBA is a synthetic compound that belongs to the family of acrylonitrile derivatives. It has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.
Mecanismo De Acción
The exact mechanism of action of 3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies have shown that this compound exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells. This compound also inhibits the activity of several enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells. This compound's anti-inflammatory and immunomodulatory effects are thought to be mediated by its ability to modulate the activity of immune cells and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of several enzymes involved in cell proliferation and survival. In vivo studies have shown that this compound can suppress tumor growth and reduce inflammation in animal models of cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound also has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. This compound can also be expensive to synthesize and purify.
Direcciones Futuras
There are several future directions for 3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile research. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound induces apoptosis and inhibits cell proliferation could lead to the development of more effective anti-cancer therapies. Another direction is to investigate the potential of this compound as a therapy for inflammatory and autoimmune diseases. This compound's anti-inflammatory and immunomodulatory effects make it a promising candidate for these diseases. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound.
Métodos De Síntesis
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile can be synthesized by a multistep process involving the reaction of 2,4-dichlorobenzonitrile with 5-methoxy-1H-benzimidazole in the presence of a base catalyst. The resulting intermediate is then reacted with acrylonitrile to produce this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, this compound has been shown to possess anti-inflammatory and immunomodulatory effects, making it a potential therapy for inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O/c1-23-13-4-5-15-16(8-13)22-17(21-15)11(9-20)6-10-2-3-12(18)7-14(10)19/h2-8H,1H3,(H,21,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWDRGOUQZEPBZ-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(4,5-dimethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5465794.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5465795.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5465801.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5465802.png)
![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5465808.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5465822.png)
![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol](/img/structure/B5465834.png)

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)
![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)